
Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester (8CI) is a chemical compound with the molecular formula C16H19F2NO5 and a molecular weight of 343.32 g/mol . This compound is a derivative of malonic acid, featuring an acetamido group and a difluorobenzyl moiety, making it a unique and versatile molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester typically involves the esterification of malonic acid with diethyl alcohol in the presence of an acid catalyst. The acetamido group is introduced through an acylation reaction, while the difluorobenzyl group is incorporated via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as building blocks for biologically active molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
作用機序
The mechanism of action of malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the difluorobenzyl moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Malonic acid, diethyl ester: Lacks the acetamido and difluorobenzyl groups, making it less versatile.
Acetamidomalonic acid, diethyl ester: Contains the acetamido group but lacks the difluorobenzyl moiety.
Difluorobenzylmalonic acid, diethyl ester: Contains the difluorobenzyl group but lacks the acetamido moiety.
Uniqueness
Malonic acid, acetamido(3,4-difluorobenzyl)-, diethyl ester is unique due to the presence of both the acetamido and difluorobenzyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
15017-45-5 |
|---|---|
分子式 |
C16H19F2NO5 |
分子量 |
343.32 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[(3,4-difluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H19F2NO5/c1-4-23-14(21)16(19-10(3)20,15(22)24-5-2)9-11-6-7-12(17)13(18)8-11/h6-8H,4-5,9H2,1-3H3,(H,19,20) |
InChIキー |
NBPUERUTJVIYGH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)F)F)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



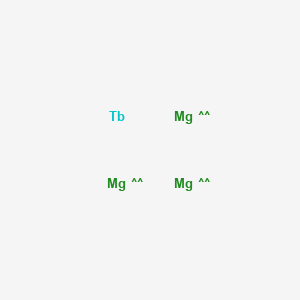
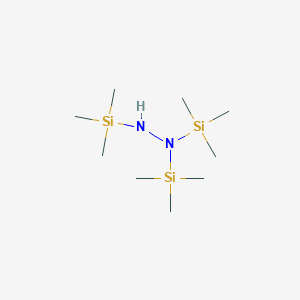
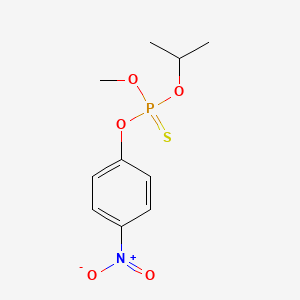
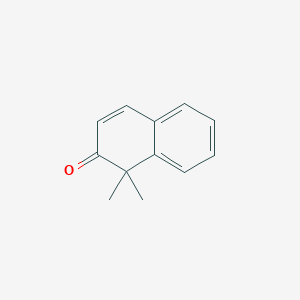
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![2-(4-Fluorophenyl)-5-methoxy-1H-benzo[D]imidazole](/img/structure/B14712005.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
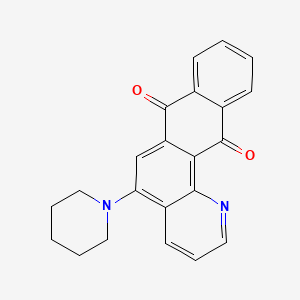
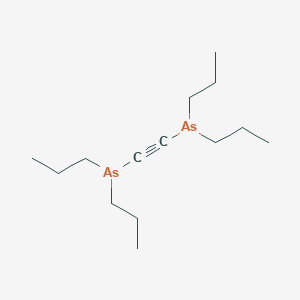
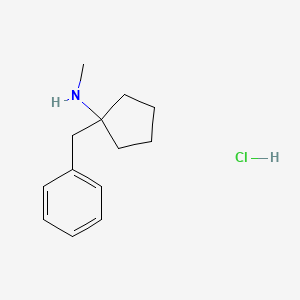
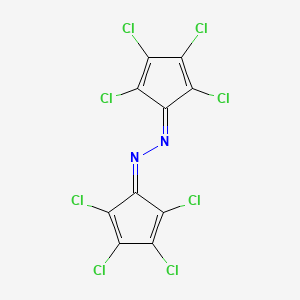

![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
